tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate
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Overview
Description
tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate is a chemical compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol It is a spiro compound, which means it contains a unique bicyclic structure where two rings are connected through a single atom
Mechanism of Action
Target of Action
The primary targets of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate are γ-aminobutyric acid type A receptors (GABAARs) . GABAARs are a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
This compound acts as a competitive antagonist at GABAARs . This means it binds to the same site on the receptor as GABA, but instead of activating the receptor, it blocks it. This prevents GABA from binding and inhibits the receptor’s function.
Biochemical Pathways
By antagonizing GABAARs, this compound disrupts the normal inhibitory signaling of GABA in the central nervous system . This can lead to an increase in neuronal excitability, potentially affecting a variety of neurological processes.
Pharmacokinetics
The pharmacokinetic properties of tert-Butyl 1-hydroxy-3,9-diazaspiro[5It is known that the compound has low cellular membrane permeability , which may limit its bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. By blocking GABAARs, it can alter neuronal activity and potentially influence a range of neurological functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored at 2-8°C and protected from light . Additionally, its synthesis requires specific conditions, such as an argon atmosphere and a temperature of 40°C . These factors must be carefully controlled to ensure the compound’s stability and effectiveness.
Preparation Methods
The synthesis of tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate as a precursor. This compound is subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst under an argon atmosphere. The reaction is carried out in tetrahydrofuran (THF) solution at 40°C for 40 hours under 45 psi of hydrogen .
Chemical Reactions Analysis
tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles (for substitution reactions). The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of the compound can lead to the formation of the corresponding reduced product .
Scientific Research Applications
tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Comparison with Similar Compounds
tert-Butyl 1-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate can be compared with other similar spiro compounds, such as tert-butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate and tert-butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate These compounds share similar structural features but differ in their functional groups and specific properties The unique hydroxyl group in tert-Butyl 1-hydroxy-3,9-diazaspiro[5
Properties
IUPAC Name |
tert-butyl 5-hydroxy-3,9-diazaspiro[5.5]undecane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-9-6-14(11(17)10-16)4-7-15-8-5-14/h11,15,17H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWDCVNPQGKGMRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNCC2)C(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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